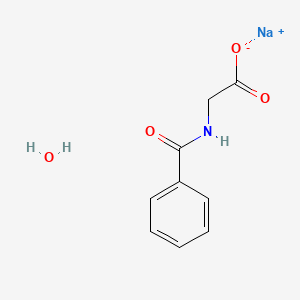
Sodium hippurate hydrate
Übersicht
Beschreibung
Sodium hippurate hydrate, also known as Benzoylaminoacetic acid sodium salt or N-Benzoylglycine sodium salt, is a compound with the linear formula C6H5CONHCH2COONa · xH2O . It is a low molecular weight phenolic carboxylic acid urinary metabolite that may be a useful urinary biomarker for certain cancers such as gastric cancer and oxidative stress .
Molecular Structure Analysis
The molecular weight of this compound is 201.15 (anhydrous basis) . The SMILES string representation is O.[Na+].[O-]C(=O)CNC(=O)c1ccccc1 .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Radioisotopic Diagnostic Agent
Sodium o-iodohippurate-I/sup 131/, a form of sodium hippurate, is utilized as a radioisotopic diagnostic agent, particularly in kidney function studies. Its stability under various conditions such as pH, salt concentration, and time has been a focus of research (Anghileri Lj, 1963).
Metabolism and Impact on Glucose Homeostasis
Sodium benzoate, a preservative metabolized to produce hippurate, has been studied for its effects on glucose homeostasis and metabolic profiles in humans. Research shows that ingestion of sodium benzoate leads to a significant increase in plasma hippurate level, with potential implications for glucose homeostasis (B. Lennerz et al., 2015).
Microbial Hydrolysis
Sodium hippurate's role in microbial hydrolysis has been extensively studied. It is used to differentiate among microbial species, such as group B Streptococcus, which can hydrolyze sodium hippurate to produce glycine and sodium benzoate (lydiariver not provided, 2022).
Medical Imaging
Sodium hippurate labeled with radioisotopes like I131 (Hippuran) is used in medical imaging, specifically in kidney function tests. Its rapid renal excretion and minimal liver uptake make it a sensitive and reliable diagnostic tool (M. Tubis et al., 1960).
Wirkmechanismus
Eigenschaften
IUPAC Name |
sodium;2-benzamidoacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.Na.H2O/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,10,13)(H,11,12);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRWVOSUXHESF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)

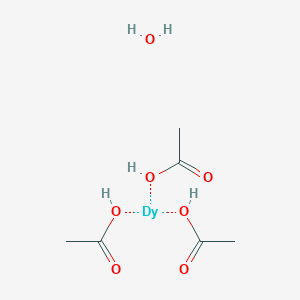
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)

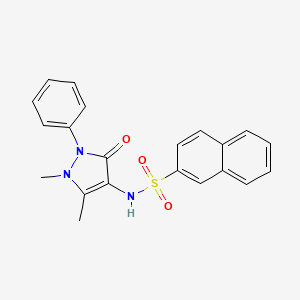

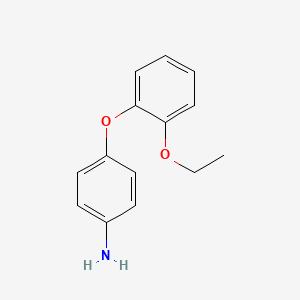

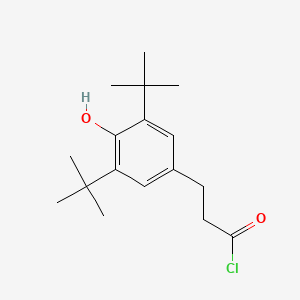
![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)